molecular formula C9H16O B3046997 Spiro[4.4]nonan-1-ol CAS No. 13350-81-7

Spiro[4.4]nonan-1-ol

Cat. No.: B3046997
CAS No.: 13350-81-7
M. Wt: 140.22 g/mol
InChI Key: HQZIAZCARGNEME-UHFFFAOYSA-N
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Description

Spiro[44]nonan-1-ol is an organic compound with the molecular formula C₉H₁₆O It is characterized by a spiro structure, where two cyclohexane rings are connected through a single carbon atom, forming a unique three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[4.4]nonan-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclohexanone with a suitable reagent can lead to the formation of the spiro compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.4]nonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which spiro[4.4]nonan-1-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific cellular responses. The spiro structure provides conformational rigidity, which can influence the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

  • Spiro[4.5]decane-1-ol
  • Spiro[5.5]undecan-1-ol
  • Spiro[3.4]octan-1-ol

Comparison: Spiro[4.4]nonan-1-ol is unique due to its specific ring size and the position of the hydroxyl group. Compared to spiro[4.5]decane-1-ol, which has a larger ring system, this compound exhibits different chemical reactivity and physical properties. The smaller ring size in spiro[3.4]octan-1-ol results in higher ring strain, affecting its stability and reactivity. These differences highlight the importance of ring size and structure in determining the properties and applications of spiro compounds .

Properties

IUPAC Name

spiro[4.4]nonan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZIAZCARGNEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293196
Record name Spiro[4.4]nonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-81-7
Record name Spiro[4.4]nonan-1-ol
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Record name Spiro[4.4]nonan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40293196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.4]nonan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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